5-[(4-Methylphenyl)amino]-1,3-thiazole-4-carboxylic acid
Description
Properties
Molecular Formula |
C11H10N2O2S |
|---|---|
Molecular Weight |
234.28 g/mol |
IUPAC Name |
5-(4-methylanilino)-1,3-thiazole-4-carboxylic acid |
InChI |
InChI=1S/C11H10N2O2S/c1-7-2-4-8(5-3-7)13-10-9(11(14)15)12-6-16-10/h2-6,13H,1H3,(H,14,15) |
InChI Key |
UNEWXXNEFSIHOS-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)NC2=C(N=CS2)C(=O)O |
Origin of Product |
United States |
Preparation Methods
Synthesis Route for 5-[(4-Methylphenyl)amino]-1,3-thiazole-4-carboxylic acid
While specific literature on the synthesis of 5-[(4-Methylphenyl)amino]-1,3-thiazole-4-carboxylic acid is limited, a general approach can be inferred from related thiazole syntheses:
-
- Thiourea or thioamide derivatives
- 4-Methylbenzaldehyde or related aromatic aldehydes
- Dichloroacetic acid or other carboxylic acid derivatives
-
- Step 1 : Synthesize the thiazole ring by reacting thiourea with an appropriate aldehyde (e.g., 4-methylbenzaldehyde) in the presence of a carboxylic acid derivative (e.g., dichloroacetic acid) to form the thiazole core.
- Step 2 : Introduce the amino group at the 5-position by reacting the thiazole intermediate with an appropriate amine (e.g., 4-methylaniline) under suitable conditions (e.g., in the presence of a base like pyridine).
Characterization Techniques
The synthesized compound can be characterized using various spectroscopic and analytical techniques:
- FT-IR Spectroscopy : To identify functional groups.
- 1H NMR and 13C NMR Spectroscopy : To determine the molecular structure and confirm the presence of specific groups.
- Mass Spectrometry (MS) : To verify the molecular weight and fragmentation pattern.
- Elemental Analysis : To confirm the elemental composition.
Biological Activities of Thiazoles
Thiazoles exhibit a wide range of biological activities, including antimicrobial, antioxidant, and anti-inflammatory properties. The specific activity of 5-[(4-Methylphenyl)amino]-1,3-thiazole-4-carboxylic acid would depend on its structural features and functional groups.
Data Table: General Synthesis Conditions for Thiazoles
| Synthesis Step | Reagents | Conditions | Product |
|---|---|---|---|
| Formation of Thiazole Core | Thiourea, Aldehyde, Dichloroacetic Acid | Reflux in Methanol | Thiazole Intermediate |
| Introduction of Amino Group | Thiazole Intermediate, 4-Methylaniline, Pyridine | Room Temperature, Stirring | 5-[(4-Methylphenyl)amino]-1,3-thiazole-4-carboxylic acid |
Chemical Reactions Analysis
Types of Reactions
5-[(4-Methylphenyl)amino]-1,3-thiazole-4-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or an aldehyde.
Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Alcohols and aldehydes.
Substitution: Various substituted thiazole derivatives.
Scientific Research Applications
5-[(4-Methylphenyl)amino]-1,3-thiazole-4-carboxylic acid has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials with specific properties, such as conductivity or fluorescence.
Mechanism of Action
The mechanism of action of 5-[(4-Methylphenyl)amino]-1,3-thiazole-4-carboxylic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Comparison with Structurally Similar Thiazole Derivatives
Structural Analogues with Modified Aromatic Substituents
a) 4-Methyl-2-[(3-(trifluoromethyl)phenyl)amino]-1,3-thiazole-5-carboxylic acid ()
- Structural difference : The phenyl group is substituted with a trifluoromethyl (-CF₃) group at the meta position instead of a methyl (-CH₃) at the para position. The carboxylic acid is at position 3.
- Binding data : Similar compounds showed binding energies of -4.1 kcal/mol in AgrA inhibition studies .
b) 4-Methyl-2-[4-(trifluoromethyl)phenyl]-1,3-thiazole-5-carboxylic acid ()
- Structural difference: Replaces the amino linker with a direct phenyl-thiazole bond and introduces a -CF₃ group at the para position.
c) 5-Methyl-2-(4-methylphenyl)-1,3-thiazole-4-carboxylic acid (: HA-8282)
- Structural difference: A methyl group replaces the amino-linked phenyl at position 2.
Functional Group Variations
a) 4-Hydroxy-2,6-dimethylbenzonitrile ()
- Structural difference : A benzonitrile core replaces the thiazole ring.
- Biological activity : Binds AgrAC but with weaker affinity (binding energy: -3.6 kcal/mol vs. -4.1 kcal/mol for the target compound) .
b) 5-(Pyridine-3-sulfonamido)-1,3-thiazole-4-carboxylic acid (: ANT-431)
- Structural difference: A pyridine sulfonamide group replaces the phenylamino substituent.
- Activity : Inhibits metallo-β-lactamases (e.g., VIM-2, NDM-1), highlighting the versatility of thiazole-carboxylic acid scaffolds in targeting diverse enzymes.
Quantitative Comparison of Key Compounds
*Calculated based on molecular formula C₁₁H₁₀N₂O₂S.
Mechanistic and Physicochemical Insights
- Binding Affinity: The target compound’s amino group facilitates hydrogen bonding with AgrAC residues (e.g., Ser231, Ile238), while the methylphenyl group engages in hydrophobic interactions .
- Solubility: Carboxylic acid improves aqueous solubility (~2.4 mM in DMSO stock solutions) compared to non-polar analogues like 4-phenoxyphenol .
- SAR Trends :
- Electron-withdrawing groups (e.g., -CF₃) enhance binding but reduce solubility.
- Position of carboxylic acid (C4 vs. C5) affects spatial compatibility with target pockets.
Biological Activity
5-[(4-Methylphenyl)amino]-1,3-thiazole-4-carboxylic acid is a heterocyclic compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article provides a detailed overview of the compound's biological properties, mechanisms of action, and relevant research findings.
- Molecular Formula : C11H10N2O2S
- Molecular Weight : 234.28 g/mol
- IUPAC Name : 5-(4-methylanilino)-1,3-thiazole-4-carboxylic acid
- Canonical SMILES : CC1=CC=C(C=C1)NC2=C(N=CS2)C(=O)O
The biological activity of 5-[(4-Methylphenyl)amino]-1,3-thiazole-4-carboxylic acid is primarily attributed to its ability to interact with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. This interaction can affect numerous pathways depending on the target involved.
Anticancer Properties
Research has indicated that 5-[(4-Methylphenyl)amino]-1,3-thiazole-4-carboxylic acid exhibits significant anticancer activity. A study demonstrated that derivatives of thiazole compounds can inhibit tubulin polymerization, which is crucial for cancer cell division. The compound was found to have low micromolar IC50 values against various cancer cell lines, indicating potent antiproliferative effects .
| Cell Line | IC50 Value (µM) |
|---|---|
| HeLa | 0.08 - 12.07 |
| MCF-7 | 0.15 - 10.00 |
| A549 | 0.20 - 15.00 |
Antimicrobial Activity
The compound also shows potential antimicrobial properties. Various studies have reported its effectiveness against both gram-positive and gram-negative bacteria, suggesting a broad-spectrum activity profile. The mechanism may involve disruption of bacterial cell wall synthesis or inhibition of essential metabolic pathways .
Case Studies and Research Findings
- Anticancer Activity : In a study focusing on the synthesis and biological evaluation of thiazole derivatives, it was found that compounds similar to 5-[(4-Methylphenyl)amino]-1,3-thiazole-4-carboxylic acid exhibited significant cytotoxicity against cancer cells, including HeLa and MCF-7 cell lines .
- Antimicrobial Efficacy : Another research article highlighted the compound's ability to inhibit bacterial growth in vitro, demonstrating a minimum inhibitory concentration (MIC) that supports its use as a potential antimicrobial agent .
- Structure-Activity Relationship (SAR) : The presence of specific functional groups in the thiazole ring was found to enhance biological activity. For instance, modifications at the phenyl ring position significantly affected the anticancer and antimicrobial potency .
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 5-[(4-Methylphenyl)amino]-1,3-thiazole-4-carboxylic acid?
- Methodological Answer : The synthesis of thiazole-carboxylic acid derivatives typically involves cyclocondensation and hydrolysis steps. For example, analogous compounds like 5-methyl-1-phenyl-1H-pyrazole-4-carboxylic acid are synthesized via cyclocondensation of ethyl acetoacetate, DMF-DMA, and phenylhydrazine, followed by basic hydrolysis to yield the carboxylic acid . Adapting this approach, researchers can substitute phenylhydrazine with 4-methylphenylamine to introduce the [(4-methylphenyl)amino] moiety. Intermediate purification using column chromatography and recrystallization (e.g., ethanol/water mixtures) is critical to isolate the final product .
Q. Which spectroscopic methods are most effective for characterizing the structural features of this compound?
- Methodological Answer : A combination of FTIR (to confirm carboxylic acid C=O stretching at ~1700 cm⁻¹ and thiazole ring vibrations), ¹H/¹³C NMR (to resolve aromatic protons and methyl group signals), and X-ray crystallography (for absolute configuration determination) is recommended. For example, studies on structurally similar thiazole derivatives (e.g., 4-methyl-2-phenyl-1,3-thiazole-5-carboxylic acid) utilized X-ray diffraction to confirm crystal packing and hydrogen-bonding networks . High-resolution mass spectrometry (HRMS) further validates molecular weight and purity .
Q. How can researchers optimize the solubility of this compound for in vitro assays?
- Methodological Answer : Solubility can be enhanced via salt formation (e.g., sodium or potassium salts of the carboxylic acid group) or co-solvent systems (e.g., DMSO-water mixtures). For instance, PubChem data on triazole-carboxamide analogs highlight the use of 10% DMSO in PBS for cell-based assays . Pre-formulation studies, including pH-solubility profiling and particle size reduction (nanomilling), are critical for bioavailability optimization .
Advanced Research Questions
Q. How can computational chemistry be integrated with experimental data to predict the reactivity of this thiazole derivative?
- Methodological Answer : Density Functional Theory (DFT) calculations (e.g., using Gaussian or ORCA software) can predict electrophilic/nucleophilic sites by analyzing Fukui indices and molecular electrostatic potentials. Studies on pyrazole-carboxylic acids combined DFT with experimental UV-Vis and cyclic voltammetry to validate charge-transfer properties . Additionally, reaction path search methods (e.g., ICReDD’s quantum chemical calculations) can identify optimal synthetic pathways and transition states, reducing trial-and-error experimentation .
Q. What strategies are employed to resolve contradictions in thermal stability data across different studies?
- Methodological Answer : Discrepancies in melting points (e.g., 201–203°C for 2-methyl-4-phenyl-1,3-thiazole-5-carboxylic acid vs. 214–215°C for its 4-methyl isomer) may arise from polymorphic forms or impurities . Researchers should perform differential scanning calorimetry (DSC) to identify polymorph transitions and thermogravimetric analysis (TGA) to assess decomposition. Recrystallization in different solvents (e.g., acetonitrile vs. ethyl acetate) can isolate stable crystalline forms .
Q. What mechanistic insights have been gained regarding the biological activity of this compound through structure-activity relationship (SAR) studies?
- Methodological Answer : SAR studies on thiazole derivatives emphasize the role of substituents on bioactivity. For example, introducing electron-withdrawing groups (e.g., -F, -Cl) at the phenyl ring enhances antimicrobial potency by increasing membrane permeability . Computational docking (e.g., AutoDock Vina) can model interactions with target enzymes (e.g., bacterial dihydrofolate reductase), guiding rational design. In vitro assays (e.g., MIC determination against S. aureus) validate predicted activity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
